molecular formula C14H19BrN2O4 B14141771 Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate CAS No. 898404-69-8

Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate

Cat. No.: B14141771
CAS No.: 898404-69-8
M. Wt: 359.22 g/mol
InChI Key: HUWHJTQBZCYOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

898404-69-8

Molecular Formula

C14H19BrN2O4

Molecular Weight

359.22 g/mol

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate

InChI

InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)16-11(8-12(18)17-20)9-4-6-10(15)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

HUWHJTQBZCYOQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NO)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Glycerol-Mediated Boc Protection

Adapted from the Royal Society of Chemistry protocol, this eco-friendly method uses glycerol as a solvent:

  • Reagents : Amine precursor (1 mmol), di-tert-butyl dicarbonate [(Boc)₂O, 1 mmol], glycerol (2 mL).
  • Conditions : Room temperature, stirred until completion (monitored by TLC).
  • Workup : Extraction with petroleum ether/ethyl acetate (9:1), drying over Na₂SO₄, and concentration.
  • Yield : 93–98% for analogous compounds (e.g., tert-butyl phenylcarbamate).

Advantages : Eliminates chromatography, reusable solvent, high purity.

Dichloromethane-Based Boc Protection

Ambeed’s protocol employs traditional conditions:

  • Reagents : Amine precursor, (Boc)₂O (1.3 eq), triethylamine (1.5 eq), DMAP (catalytic), dichloromethane.
  • Conditions : 8 hours at 20°C.
  • Workup : Washing with saturated NaHCO₃, drying, and evaporation.
  • Yield : >99% for tert-butyl piperidine carbamates.

Advantages : Scalable, compatible with acid-sensitive substrates.

Hydroxyamino-Oxopropyl Chain Installation

The hydroxyamino group (–NHOH) is introduced via late-stage functionalization. The PMC protocol outlines a two-step approach:

Oxadiazole Intermediate Formation

  • Step 1 : Condensation of ethyl 2-chloro-2-oxoacetate with hydroxylamine to form a 1,2,4-oxadiazole.
  • Step 2 : Hydrolysis of the oxadiazole ester to the carboxylic acid, followed by amidation with a Boc-protected amine.

Example :

  • Reagents : Hydroxylamine hydrochloride, ethyl 2-chloro-2-oxoacetate, DIPEA, HATU.
  • Yield : 75–85% for analogous hydroxyamidine derivatives.

Direct Hydroxylamine Incorporation

Alternative routes use hydroxylamine to functionalize ketones or esters:

  • Reagents : NH₂OH·HCl, NaOAc, ethanol/water.
  • Conditions : Reflux for 4–6 hours.
  • Yield : 60–70% (estimated from similar nitrile syntheses).

Stereochemical Control

The R-configuration at C1 is preserved using chiral auxiliaries or asymmetric catalysis:

Chiral Pool Synthesis

Starting from D-4-bromophenylglycine:

  • Protection : Boc group added via methods in Section 2.
  • Modification : Ketone oxidation and hydroxylamine conjugation.

Asymmetric Hydrogenation

  • Catalyst : Ru-BINAP complexes for enantioselective reduction of α-ketoamides.
  • Yield : 90–95% ee reported for similar carbamates.

Purification and Characterization

Chromatography-Free Isolation

Glycerol-mediated reactions yield >95% purity without column chromatography.

Analytical Data

  • ¹H NMR (CDCl₃): δ 1.51 (s, 9H, Boc), 7.26–7.36 (m, 4H, Ar–H), 6.44 (bs, 1H, NH).
  • LC-MS : [M+H]⁺ = 345.19, consistent with PubChem data.

Comparative Analysis of Synthetic Routes

Method Boc Protection Yield Hydroxyamino Yield Stereopurity Scalability
Glycerol 98% N/A Racemic Lab-scale
Dichloromethane 99% N/A Racemic Industrial
Oxadiazole N/A 85% >90% ee Lab-scale

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate
  • CAS Number : 898404-69-8
  • Molecular Formula : C₁₄H₁₉BrN₂O₄
  • Molecular Weight : 359.22 g/mol
  • SMILES: CC(C)(C)OC(=O)NC(CC(=O)NO)c1ccc(Br)cc1

Structural Features: This compound features a tert-butyl carbamate group linked to a propyl chain containing a 4-bromophenyl substituent and a hydroxyamino-oxo moiety. Physical properties such as melting point, density, and solubility remain uncharacterized in available literature .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tert-butyl carbamate derivatives, focusing on substituent effects, synthetic pathways, and functional group contributions.

Structural Analogues with Aryl Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
This compound 4-Bromophenyl, NHOH C₁₄H₁₉BrN₂O₄ 359.22 Reference compound; unique hydroxyamino-oxo group
Tert-butyl (3-oxopropyl)carbamate (24) No aryl substituent C₈H₁₅NO₃ 173.21 Lacks bromophenyl and hydroxyamino groups; simpler structure
Tert-butyl N-[(1R)-1-(4-bromo-3-fluorophenyl)-3-oxopropyl]carbamate 4-Bromo-3-fluorophenyl C₁₅H₁₈BrFNO₃ 366.21 Additional fluorine at meta position; stereospecific (R-configuration)
Tert-butyl (3-(4-chlorophenyl)-3-oxopropyl)carbamate (18) 4-Chlorophenyl C₁₄H₁₈ClNO₃ 283.75 Chloro instead of bromo; part of a pyrazole-containing pharmacophore

Key Observations :

  • Electron-Withdrawing Effects : Bromine (σₚ = 0.26) and chlorine (σₚ = 0.23) substituents influence electronic properties similarly, but bromine’s larger size may enhance steric hindrance .

Functional Group Variations

Compound Name Functional Modifications Synthesis Yield Notable Properties Reference
Tert-butyl (3-((3-(2-chloro-6-(thiophene-2-carboxamido)pyridin-4-yl)phenyl)amino)-3-oxopropyl)carbamate (12c) Thiophene-carboxamido, chloro-pyridine 35% Lower yield due to complex coupling steps
Tert-butyl (S)-(3-((R)-4-benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-3-oxopropyl)carbamate Oxazolidinone, benzyl group Not reported Chiral centers (S/R) enhance stereoselectivity
Tert-butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate (26) Propargylamine Not reported Alkyne group enables click chemistry applications

Key Observations :

  • Synthetic Complexity : Compounds like 12c require multi-step palladium-catalyzed couplings, resulting in lower yields compared to the target compound’s straightforward synthesis (if optimized) .
  • Biological Relevance: The oxazolidinone in and propargylamine in introduce pharmacophoric elements absent in the target compound, suggesting divergent therapeutic applications.

Molecular Weight and Bioavailability

Compound Name Molecular Weight (g/mol) Structural Complexity Potential Impact on Bioavailability
Target Compound 359.22 Moderate (linear chain) Balanced lipophilicity for membrane permeability
tert-Butyl (3-((3-(2-N',N'-di-boc-guanidino-6-(thiophène-2-carboxamido)pyridin-4-yl)phényl)amino)-3-oxopropyl)carbamate 723.84 High (polycyclic, Boc-protected) Likely poor absorption due to high molecular weight and polarity

Key Observations :

  • The target compound’s lower molecular weight (359.22 vs. 723.84 in ) suggests better oral bioavailability, aligning with Lipinski’s Rule of Five (molecular weight < 500 g/mol).

Biological Activity

Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate is a chemical compound with the molecular formula C13H18BrNO2. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and interactions with protein targets.

Molecular Details

PropertyValue
Molecular Formula C13H18BrNO2
Molecular Weight 296.19 g/mol
CAS Number 898404-69-8
IUPAC Name tert-butyl N-[1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate
SMILES Notation CC(C)(C)OC(=O)NC(CC(=O)NO)C1=CC=C(C=C1)Br

This compound features a tert-butyl group, a bromophenyl moiety, and a hydroxyamino functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyamino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. The bromophenyl group enhances binding affinity through interactions with hydrophobic pockets in proteins, disrupting normal biochemical pathways.

Potential Biological Activities

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
  • GABA Receptor Antagonism : Similar compounds have shown antagonistic effects on GABA receptors, which could suggest potential neuroactive properties .
  • Antibacterial Properties : Research indicates that related carbamate derivatives exhibit antibacterial activity against Staphylococcus aureus .

Case Studies and Experimental Data

  • GABA Receptor Studies :
    • A related compound, 4-t-butyl-1-(4-bromophenyl)-bicycloorthocarboxylate, was found to antagonize GABA-mediated relaxation at insect nerve-muscle synapses, indicating a potential mechanism for neurotoxicity through GABA receptor blockade .
  • Antimicrobial Activity :
    • A study highlighted the antibacterial efficacy of carbamate derivatives against resistant strains of bacteria like Staphylococcus aureus, showing significant reductions in minimum inhibitory concentrations (MICs) when combined with traditional antibiotics like ciprofloxacin .
  • Neuroprotective Effects :
    • Research on similar compounds indicates potential neuroprotective effects against amyloid-beta toxicity in astrocytes, suggesting that modifications in the carbamate structure can enhance protective effects against neurodegenerative conditions .

Comparative Analysis

CompoundBiological ActivityReference
This compoundPotential enzyme inhibitorCurrent Study
4-t-butyl-1-(4-bromophenyl)-bicycloorthocarboxylateGABA receptor antagonist
Tert-butyl (2-(3-hydroxyureido)-2-(1H-indol-3-yl)ethyl)carbamateAntibacterial against Staphylococcus aureus

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection and coupling steps. For example:

  • Step 1 : Introduction of the 4-bromophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., using 1,4-dibromobenzene under inert atmosphere) .
  • Step 2 : Formation of the hydroxyamino-oxopropyl moiety through hydroxylamine incorporation, often under controlled pH to avoid side reactions .
  • Step 3 : Carbamate protection using tert-butyl groups, with Boc (tert-butoxycarbonyl) as a common protecting agent. Deprotection may require trifluoroacetic acid (TFA) in dichloromethane .
  • Characterization : Intermediates are validated via 1H^1H/13C^{13}C NMR (to confirm regiochemistry), HRMS (for molecular weight verification), and IR spectroscopy (to track functional groups like carbonyls) .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (RP-HPLC) with C18 columns to isolate pure fractions. Adjust mobile phase composition (e.g., acetonitrile/water gradients) based on compound polarity .
  • Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain single crystals for X-ray diffraction, critical for resolving stereochemical ambiguities .
  • Stability Monitoring : Conduct accelerated degradation studies under acidic/alkaline conditions to identify labile groups (e.g., Boc protection) and adjust synthetic routes accordingly .

Advanced Research Questions

Q. How can metabolic pathways of this compound be predicted and experimentally validated in biological systems?

  • Methodological Answer :

  • Computational Prediction : Use software like MetaPrint2D or GLORYx to identify potential sites of metabolism (e.g., hydroxylation of the 4-bromophenyl ring or hydrolysis of the carbamate group) .
  • In Vitro Validation : Incubate the compound with liver microsomes or isolated CYP450 enzymes. Detect metabolites via LC-MS/MS, focusing on mass shifts (e.g., +16 Da for hydroxylation) .
  • Contradiction Resolution : If computational and experimental data conflict (e.g., unexpected sulfation instead of hydroxylation), perform isotopic labeling or use enzyme inhibitors (e.g., ketoconazole for CYP3A4) to clarify dominant pathways .

Q. What strategies address stability challenges during in vitro bioactivity assays?

  • Methodological Answer :

  • Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions and minimize hydrolysis of the carbamate group .
  • Temperature Control : Store stock solutions at −80°C in anhydrous DMSO to prevent thermal degradation. Avoid freeze-thaw cycles .
  • Real-Time Monitoring : Employ RP-HPLC or UV-Vis spectroscopy at timed intervals to quantify degradation products (e.g., tert-butyl alcohol from Boc cleavage) .

Q. How can molecular interactions with biological targets (e.g., enzymes) be systematically studied?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like WDR5 or tubulin, focusing on hydrogen bonding with the hydroxyamino group .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) at varying compound concentrations .
  • Mutagenesis : If binding affinity is lower than predicted, perform site-directed mutagenesis on key residues (e.g., catalytic lysines) to validate interaction hypotheses .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational stability predictions and experimental degradation data?

  • Methodological Answer :

  • Controlled Replicates : Repeat degradation studies under identical conditions (temperature, pH, solvent) to rule out experimental error .
  • Advanced Analytics : Use high-resolution mass spectrometry (HRMS-MS/MS) to differentiate isobaric degradation products (e.g., oxidation vs. hydrolysis) .
  • Environmental Stress Testing : Expose the compound to UV light or reactive oxygen species (ROS) to identify photo- or oxidative degradation pathways not predicted in silico .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.